molecular formula C13H14ClN3O3 B7041640 ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate

ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate

Cat. No.: B7041640
M. Wt: 295.72 g/mol
InChI Key: PWRIICLFNASZPY-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate typically involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage. The resulting intermediate is then subjected to a nucleophilic substitution reaction with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate can be compared with other indazole derivatives, such as:

    5-chloro-1H-indazole-3-carboxylic acid: A precursor in the synthesis of the compound.

    Methyl 5-chloro-1H-indazole-3-carboxylate: Another ester derivative with similar chemical properties.

    5-chloro-1H-indazole-3-carboxamide: An amide derivative with different biological activities.

The uniqueness of this compound lies in its specific ester linkage and the presence of the methylamino group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[(5-chloro-1H-indazole-3-carbonyl)-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-11(18)7-17(2)13(19)12-9-6-8(14)4-5-10(9)15-16-12/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIICLFNASZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C1=NNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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